[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone [4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Brand Name: Vulcanchem
CAS No.: 1298037-96-3
VCID: VC5407658
InChI: InChI=1S/C25H28ClN5OS/c1-16-6-8-18(9-7-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-12-10-30(11-13-31)20-5-3-4-19(26)14-20/h3-9,14,21-22,28-29H,10-13,15H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Molecular Formula: C25H24ClN5OS
Molecular Weight: 478.01

[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone

CAS No.: 1298037-96-3

Cat. No.: VC5407658

Molecular Formula: C25H24ClN5OS

Molecular Weight: 478.01

* For research use only. Not for human or veterinary use.

[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone - 1298037-96-3

Specification

CAS No. 1298037-96-3
Molecular Formula C25H24ClN5OS
Molecular Weight 478.01
IUPAC Name [4-(3-chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Standard InChI InChI=1S/C25H28ClN5OS/c1-16-6-8-18(9-7-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-12-10-30(11-13-31)20-5-3-4-19(26)14-20/h3-9,14,21-22,28-29H,10-13,15H2,1-2H3
Standard InChI Key XSQFNVHKUPSPPS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula C25H24ClN5OS\text{C}_{25}\text{H}_{24}\text{ClN}_5\text{OS} reflects a blend of aromatic and heterocyclic components. The piperazine ring (C4_4H10_{10}N2_2) at the 4-position of the 3-chlorophenyl group contributes to its basicity, while the thiazole moiety (C3_3H3_3NS) enhances lipophilicity and metabolic stability . The pyrazolidine core (C3_3H8_8N2_2) introduces conformational rigidity, potentially optimizing target binding.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1298037-96-3
Molecular FormulaC25H24ClN5OS\text{C}_{25}\text{H}_{24}\text{ClN}_5\text{OS}
Molecular Weight478.01 g/mol
IUPAC Name[4-(3-chlorophenyl)piperazin-1-yl]-[5-(4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl)pyrazolidin-3-yl]methanone

Structural Motifs and Pharmacophoric Features

The 3-chlorophenyl group enhances electron-withdrawing effects, potentially modulating receptor affinity . The thiazole ring, a common feature in antimicrobial and antiviral agents, may contribute to broad-spectrum biological activity. Piperazine derivatives are well-documented in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the preparation of intermediates:

  • Thiazole Intermediate: 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.

  • Pyrazolidine Intermediate: Cyclocondensation of hydrazine with diketones yields the pyrazolidine core, which is subsequently functionalized at the 3-position.

  • Coupling Reactions: The final step involves coupling the thiazole-pyrazolidine intermediate with 4-(3-chlorophenyl)piperazine using a carbonyl linker, often via Schotten-Baumann acylation .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1Hantzsch Thiazole SynthesisThiourea, α-bromo ketone, EtOH, reflux
2Pyrazolidine FormationHydrazine hydrate, diketone, 80°C
3Piperazine CouplingDCC, DMAP, CH2_2Cl2_2, rt

Biological Activity and Mechanism

Receptor Interactions

Structural analogs, such as 1-(3-chlorophenyl)piperazine (m-CPP), exhibit affinity for serotonin receptors (5-HT1A/2C_{1A/2C}), suggesting potential antidepressant or anxiolytic applications . The thiazole moiety may enhance binding to kinase targets, as seen in related antitumor agents .

Characterization and Analytical Data

Spectroscopic Methods

  • NMR: 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6): δ 7.45–7.20 (m, aromatic H), 4.15 (s, piperazine CH2_2), 2.35 (s, thiazole CH3_3).

  • Mass Spectrometry: ESI-MS m/z 478.01 [M+H]+^+.

Table 3: Key Spectral Peaks

TechniqueKey Signals
IR (KBr)1680 cm1^{-1} (C=O stretch)
UV-Visλmax_{\text{max}} 275 nm

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator